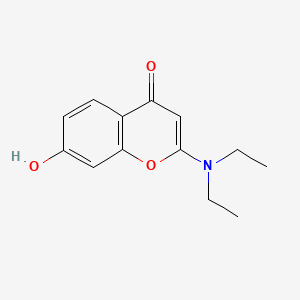
RC 39II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of RC 39II involves several steps, typically starting with the preparation of the chromone core The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
RC 39II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the molecule
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
RC 39II has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of RC 39II involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the induction of apoptosis or the inhibition of specific cellular processes .
Vergleich Mit ähnlichen Verbindungen
RC 39II can be compared with other similar compounds, such as other hydroxychromones and diethylamino derivatives. These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Similar compounds include:
- 7-hydroxychromone
- 2-(diethylamino)chromone
- 2-(dimethylamino)-7-hydroxychromone
Eigenschaften
CAS-Nummer |
63961-71-7 |
|---|---|
Molekularformel |
C13H15NO3 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
2-(diethylamino)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)13-8-11(16)10-6-5-9(15)7-12(10)17-13/h5-8,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
AYZKEMDICVDVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Kanonische SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Key on ui other cas no. |
63961-71-7 |
Synonyme |
2-(diethylamino)-7-hydroxychromone RC 39II RC39II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















